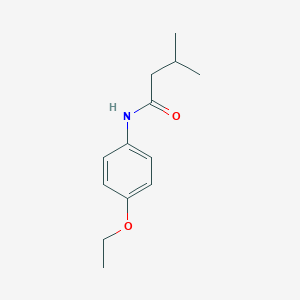

N-(4-ethoxyphenyl)-3-methylbutanamide

Description

N-(4-Ethoxyphenyl)-3-methylbutanamide is an amide derivative featuring a 4-ethoxyphenyl group attached to a branched 3-methylbutanamide chain. For instance, N-(4-Ethoxyphenyl)-3-hydroxybutanamide (Bucetin), a closely related compound, was historically used as an analgesic-antipyretic but withdrawn due to renal toxicity . The 3-methyl substitution in the target compound likely alters its lipophilicity and metabolic stability compared to hydroxyl or keto derivatives, though empirical data specific to this molecule remains sparse.

Properties

Molecular Formula |

C13H19NO2 |

|---|---|

Molecular Weight |

221.29 g/mol |

IUPAC Name |

N-(4-ethoxyphenyl)-3-methylbutanamide |

InChI |

InChI=1S/C13H19NO2/c1-4-16-12-7-5-11(6-8-12)14-13(15)9-10(2)3/h5-8,10H,4,9H2,1-3H3,(H,14,15) |

InChI Key |

ARZVLRMOBCYHAR-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)NC(=O)CC(C)C |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CC(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural analogs differ in the substituents on the butanamide chain or phenyl ring. Below is a comparative analysis:

Key Observations :

Metabolic Pathways and Toxicity

- Bucetin : Metabolized via oxidative O-de-ethylation, keto conversion, and β-decarboxylation to yield N-(4-hydroxyphenyl)acetamide, a toxic intermediate causing renal papillary necrosis . Glucuronidation accounts for 62% of oral metabolism in rabbits .

- Phenacetin : Shares the 4-ethoxyphenyl motif but is metabolized to 4-hydroxyphenylacetamide, a nephrotoxic agent. Bucetin’s renal toxicity is less severe, attributed to slower deacylation rates .

- However, increased lipophilicity could elevate accumulation in tissues, necessitating further study.

Pharmacological Activity

- Bucetin: Exhibited analgesic effects via prostaglandin inhibition but was withdrawn due to carcinogenic risk .

- N-(4-Hydroxyphenyl) Derivatives : Compounds like N-[2-(4-hydroxyphenyl)ethyl]-3-methylbutanamide show distinct mass spectral fragmentation patterns (e.g., EI-MS base peak at m/z 120) , suggesting stability differences that could influence bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.